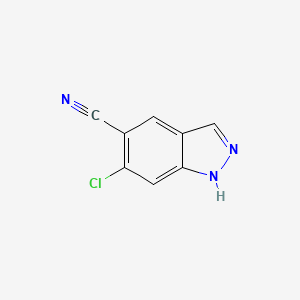

6-chloro-1H-indazole-5-carbonitrile

Overview

Description

6-chloro-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 . It’s a type of indazole, which is a bicyclic compound consisting of two nitrogen-containing rings .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being the more thermodynamically stable form .Chemical Reactions Analysis

Indazole derivatives, including this compound, have been synthesized through various chemical reactions . These include Cu (OAc)2-catalyzed reactions to form N–N bonds, employing oxygen as the terminal oxidant .Scientific Research Applications

Nitric Oxide Synthase Inhibition

Research has explored the inhibitory effects of various indazoles, including 6-chloro-1H-indazole-5-carbonitrile, on nitric oxide synthases (NOS). For instance, 1H-indazole-7-carbonitrile demonstrated notable potency and preference for constitutive NOS over inducible NOS. This suggests potential applications in controlling nitric oxide production in various physiological processes and diseases (Cottyn et al., 2008).

Antibacterial Activity

Compounds containing the indazole structure, similar to this compound, have been studied for their antimicrobial properties. For instance, pyrimidine fused indazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting potential applications in developing new antibacterial and antifungal agents (Yakaiah et al., 2008).

Chemical Reactivity and Transformation

The chemical reactivity of compounds similar to this compound has been explored in various studies. For example, the reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents has led to the synthesis of a variety of heterocyclic systems, indicating a potential for creating diverse chemical structures for various applications (Ibrahim & El-Gohary, 2016).

Corrosion Inhibition

Research has shown that pyrazole derivatives, structurally related to this compound, can act as effective corrosion inhibitors for metals like mild steel. This suggests potential applications in industrial processes to protect metals from corrosive environments (Yadav et al., 2016).

Fluorescence and Antibacterial Properties

Certain indazole derivatives have been synthesized with notable fluorescence and antibacterial properties. This indicates potential applications in the field of fluorescence imaging and as antibacterial agents (Rahmani et al., 2014).

Synthesis of Novel Compounds

Indazole derivatives have been utilized in the synthesis of novel compounds, demonstrating the chemical versatility of these structures. This opens up possibilities in drug development and material science (Shinde & Jeong, 2016).

Spectroscopic Studies

Spectroscopic studies on chloropyrimidine derivatives, structurally related to this compound, have been conducted to understand their structure and spectral characteristics. This is crucial in developing new materials with specific optical properties (Gupta et al., 2006).

Mechanism of Action

Target of Action

It is known that indazole derivatives, which include 6-chloro-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, indicating their potential to interact with various biological targets .

Mode of Action

Indazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It has been reported that this compound has high gastrointestinal (gi) absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.03, indicating its lipophilicity . These properties may influence the compound’s bioavailability.

Result of Action

Indazole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

Indazole derivatives, including 6-chloro-1H-indazole-5-carbonitrile, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these compounds with better biological activities .

Biochemical Analysis

Biochemical Properties

6-chloro-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell division and differentiation . By altering gene expression, this compound can induce or suppress the production of proteins that are vital for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific efflux transporters, which regulate its intracellular concentration . Once inside the cell, this compound can bind to cytoplasmic proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name |

6-chloro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCZLCJIAHDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293547 | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312008-67-5 | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312008-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

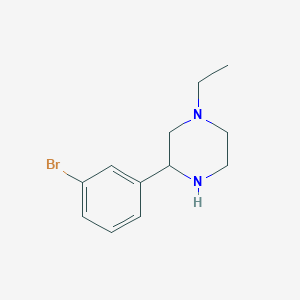

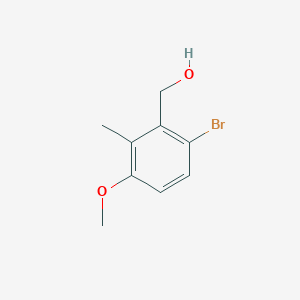

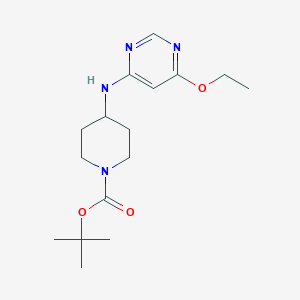

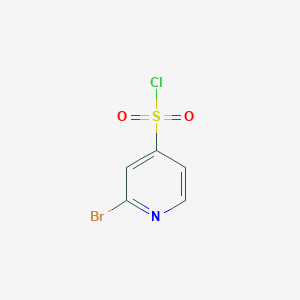

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.